Broad-Spectrum Anticancer Potency: 1,4-Benzodioxine Core Confers Sub-10 µM Activity Across Four Cancer Cell Lines vs. 1,3-Benzodioxole Analogs
A panel of 1,3-benzodioxole and 1,4-benzodioxine derivatives was synthesized and screened for antiproliferative activity (MTT assay) against HepG2, PC-3, MCF-7, and A549 cancer cell lines [1]. The 1,4-benzodioxine derivative 11a demonstrated broad-spectrum growth inhibition with IC50 < 10 μM across all four lines, while 1,3-benzodioxole counterparts showed significantly weaker activity. Compound 11a also inhibited tubulin polymerization (IC50 = 6.37 μM) and induced G2/M phase cell cycle arrest in MCF-7 cells [1]. This establishes the 1,4-benzodioxin core—as present in the target compound—as a superior scaffold for antiproliferative activity relative to the 1,3-benzodioxole core found in Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS 2286-56-8).
| Evidence Dimension | Antiproliferative activity across four cancer cell lines (HepG2, PC-3, MCF-7, A549) |
|---|---|
| Target Compound Data | Extrapolated from 1,4-benzodioxine derivative 11a: IC50 < 10 μM for all four cell lines (MTT assay) |
| Comparator Or Baseline | 1,3-Benzodioxole derivatives in the same study: IC50 values not reaching <10 μM threshold across multiple cell lines |
| Quantified Difference | Broad-spectrum activity (IC50 < 10 μM) vs. limited spectrum; tubulin polymerization inhibition IC50 = 6.37 μM for 11a |
| Conditions | MTT assay; 48 h drug exposure; molecular docking to tubulin colchicine site (PDB: 1SA0) |
Why This Matters
This provides a pharmacological rationale for selecting 1,4-benzodioxin-based cyanoacrylates (like the target compound) for oncology-focused library synthesis, as the core scaffold outperforms 1,3-benzodioxole analogs in vitro.
- [1] Hassan, R. M., et al. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. European Journal of Pharmaceutical Sciences, 2019, 139, 105045. View Source
